molecular formula C13H17BrO2 B1407739 3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane CAS No. 1458652-56-6

3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane

Cat. No. B1407739
CAS RN: 1458652-56-6
M. Wt: 285.18 g/mol
InChI Key: UHVUGDUHRYKLED-UHFFFAOYSA-N
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Description

“3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane” is a chemical compound that contains a cyclobutanol ring . The compound is derived from 4-Bromo-3,5-dimethylanisole , which is a brominated derivative of anisole with two methyl groups on the aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound involves a cyclobutanol ring attached to a brominated aromatic ring via an ether linkage . The aromatic ring carries two methyl groups and a bromine atom .

Scientific Research Applications

Synthesis and Structural Revision

  • Synthesis of Related Compounds : A study revisited the structure of products obtained from the reaction of dimethyl but-2-ynoates with anilines and formaldehyde, leading to a structural revision of the initially proposed products. This indicates the compound's potential use in synthetic chemistry for generating novel structures (Srikrishna, Sridharan, & Prasad, 2010).

Photostabilization of Materials

  • Photostabilization Applications : New thiophene derivatives, including those with bromo and methyl groups similar to the core structure of the queried compound, demonstrated efficacy in reducing the photodegradation of poly(vinyl chloride) (PVC), suggesting potential applications in material science for enhancing polymer stability (Balakit et al., 2015).

Antibiotic and Enzyme Inhibition

  • Antibiotic and Enzymatic Activity : A series of molecules bearing functional groups similar to the queried compound showed substantial antibiotic effect against both Gram-positive and Gram-negative bacteria and inhibitory activity against lipoxygenase, highlighting potential applications in pharmaceutical research and development of new therapeutic agents (Rasool et al., 2016).

Polymerization Catalysts

  • Catalysis in Polymerization : Nickel(II) and Palladium(II) diimine complexes bearing phenyl groups were investigated for their polymerization properties, indicating potential use in catalyzing the polymerization of ethene and other olefins, which could be related to the use of "3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane" in developing new polymer materials (Schmid et al., 2001).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It would depend on the context of use, such as whether it’s used in a chemical reaction as a reagent or in a biological system as a drug .

Future Directions

The future directions for this compound are not specified in the available resources. Its potential uses could be explored in various fields such as organic synthesis, medicinal chemistry, or materials science .

properties

IUPAC Name

3-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-9-4-11(5-10(2)12(9)14)16-8-13(3)6-15-7-13/h4-5H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVUGDUHRYKLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC2(COC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-3,5-dimethylphenol (3.0 g) and K2CO3 (5.5 g) in N,N-dimethylformamide (10 mL) is added 3-(bromomethyl)-3-methyloxetane (2.95 g). The mixture is stirred for 12 hours at room temperature and then partitioned between saturated aqueous NaHCO3 solution and ethyl acetate. The aqueous phase is extracted with ethyl acetate and the combined organic phases are dried (MgSO4). The solvent is evaporated and the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 100:0→70:30) to give the title compound. Yield: 3.5 g; LC (method 4): tR=1.81 min; Mass spectrum (ESI+): m/z=285 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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